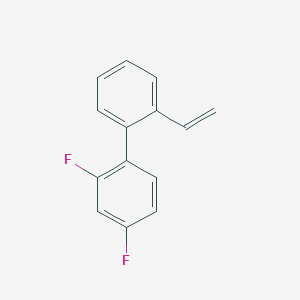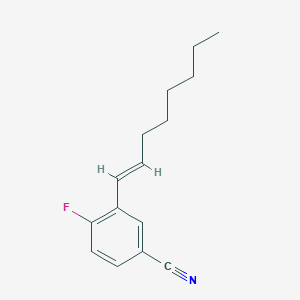
1-Chloro-6-cyclopentyl isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-cyclopentyl isoquinoline is an organic compound with the molecular formula C14H14ClN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Méthodes De Préparation
The synthesis of 1-Chloro-6-cyclopentyl isoquinoline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Friedlander heteroannulation method, which uses molecular iodine as a catalyst in ethanol or nano ZnO as a catalyst under solvent-free conditions .
Analyse Des Réactions Chimiques
1-Chloro-6-cyclopentyl isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-Chloro-6-cyclopentyl isoquinoline has several scientific research applications:
Biology: The compound is used in biochemical studies to understand its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-cyclopentyl isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
1-Chloro-6-cyclopentyl isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the chlorine and cyclopentyl substituents.
6-Cyclopentyl isoquinoline: Similar but without the chlorine atom.
1-Chloro isoquinoline: Similar but without the cyclopentyl group.
These comparisons highlight the unique combination of substituents in this compound, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H14ClN |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
1-chloro-6-cyclopentylisoquinoline |
InChI |
InChI=1S/C14H14ClN/c15-14-13-6-5-11(10-3-1-2-4-10)9-12(13)7-8-16-14/h5-10H,1-4H2 |
Clé InChI |
GOESDGDRYKXMLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


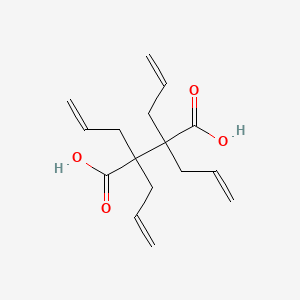
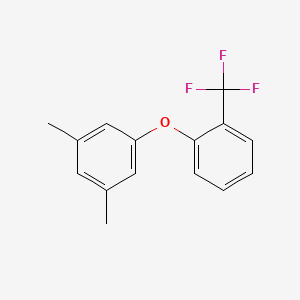

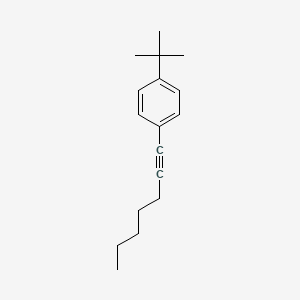
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
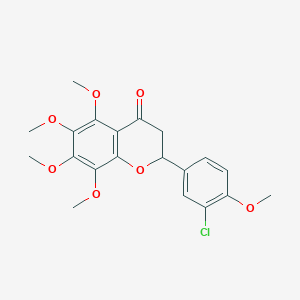
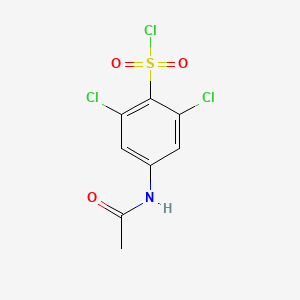
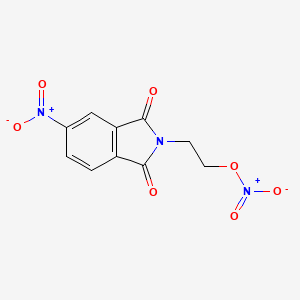
![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
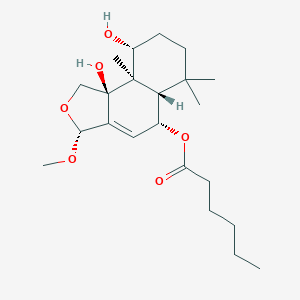

![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
